7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chlorophenyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is then subjected to cyclization using a reagent such as hydrazine hydrate, leading to the formation of the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-1-(2,4-dichlorobenzoyl)semicarbazide
- 4-(3-Chlorophenyl)-1-(2,4-dinitrophenyl)semicarbazide
- 1-(4-Chlorobenzoyl)-4-(2-chlorophenyl)semicarbazide
Uniqueness
7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique triazolopyrimidine core structure and the specific positioning of chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H9Cl3N4 |
---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H9Cl3N4/c18-12-4-1-10(2-5-12)16-8-15(23-17-21-9-22-24(16)17)11-3-6-13(19)14(20)7-11/h1-9H |
InChI Key |
GNWDHJOVPMOKID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC3=NC=NN23)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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